molecular formula C23H23ClN2O B8443035 1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine

1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine

Cat. No. B8443035
M. Wt: 378.9 g/mol
InChI Key: IPKVOCVPUOMEMA-UHFFFAOYSA-N
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Patent
US04711890

Procedure details

2-(2-Chlorophenyl)-quinoline-4-carboxylic acid (5.7 g) and thionyl chloride (15 ml) are heated under reflux for 1 hour. The thionyl chloride is evaporated off, the residue is taken up in toluene (40 ml) and the toluene is also evaporated off. Toluene (50 ml) is then added to the residue obtained, followed by the dropwise introduction of 2,6-dimethylpiperidine (6.78 g), with stirring. The mixture is stirred for 1 hour at ambient temperature, the precipitate is filtered off and the filtrate is evaporated under reduced pressure. The residue is taken up in water (50 ml) and chloroform (50 ml). The organic phase is decanted and the aqueous phase is extracted with chloroform (50 ml). The organic phases are combined, dried over magnesium sulphate and evaporated under reduced pressure.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:17]=[C:16]([C:18](O)=[O:19])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1.S(Cl)(Cl)=O.[CH3:25][CH:26]1[CH2:31][CH2:30][CH2:29][CH:28]([CH3:32])[NH:27]1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:17]=[C:16]([C:18]([N:27]2[CH:28]([CH3:32])[CH2:29][CH2:30][CH2:31][CH:26]2[CH3:25])=[O:19])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
6.78 g
Type
reactant
Smiles
CC1NC(CCC1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The thionyl chloride is evaporated off
CUSTOM
Type
CUSTOM
Details
the toluene is also evaporated off
ADDITION
Type
ADDITION
Details
Toluene (50 ml) is then added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at ambient temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with chloroform (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)N1C(CCCC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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